3-Bromocyclohexane-1,2-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohexane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO2/c7-4-2-1-3-5(8)6(4)9/h4H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNTVZMJPXZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(=O)C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance and Reactivity Potential Within Halogenated Cyclohexanedione Frameworks
The chemical behavior of 3-Bromocyclohexane-1,2-dione is a direct consequence of its distinct structure: a six-membered ring containing two adjacent carbonyl groups (an α-diketone) and a bromine atom on the carbon adjacent to one of the carbonyls (an α-haloketone). This arrangement creates a molecule with multiple electrophilic centers, making it a prime target for a variety of nucleophilic attacks. nih.gov
The inductive effect of the two electron-withdrawing carbonyl groups enhances the polarity of the carbon-bromine bond, making the α-carbon exceptionally susceptible to nucleophilic substitution. nih.gov This inherent reactivity is a hallmark of α-haloketones, which are known to be potent alkylating agents. wikipedia.org Furthermore, the presence of the dione (B5365651) functionality opens up additional reaction pathways. The carbonyl carbons themselves are electrophilic, and the adjacent protons are acidic, allowing for enolate formation under basic conditions. This duality allows the molecule to participate in a wide array of chemical transformations that are not possible with simpler ketones or alkyl halides alone. wikipedia.orgwikipedia.org
| Property | Value |
|---|---|
| Molecular Formula | C6H7BrO2 uni.luachemblock.com |
| Molar Mass | 191.02 g/mol achemblock.com |
| Boiling Point (at 760 mmHg) | 250.0±33.0°C |
| Canonical SMILES | C1CC(C(=O)C(=O)C1)Br uni.lu |
| InChIKey | WTKNTVZMJPXZPR-UHFFFAOYSA-N uni.lu |
Overview of Its Role As a Versatile Synthetic Building Block
The unique reactivity profile of 3-Bromocyclohexane-1,2-dione makes it a valuable precursor, or "building block," for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and natural products. researchgate.netmdpi.com The bifunctional nature of the molecule, possessing two distinct electrophilic sites, is key to its utility. wikipedia.org
One of the primary applications of α-dicarbonyl compounds, including this compound, is in the synthesis of nitrogen-containing heterocycles. For instance, condensation reactions with various diamines can lead to the formation of quinoxalines and other related fused-ring systems. The α-haloketone moiety is also a classic precursor for synthesizing thiazoles (by reacting with thioamides) and imidazoles. wikipedia.org
Furthermore, α-haloketones are well-known substrates for the Favorskii rearrangement, a reaction that uses a base to transform a cyclic α-haloketone into a ring-contracted carboxylic acid derivative. wikipedia.org This provides a powerful method for accessing five-membered ring systems from the six-membered cyclohexanedione starting material. Reductive dehalogenation can also be employed to remove the bromine atom, generating a specific enolate that can then undergo further reactions like alkylation or aldol (B89426) condensations in a highly controlled manner. wikipedia.org
| Reaction Type | Reactant(s) | Product Type | Significance |
|---|---|---|---|
| Heterocycle Synthesis (Condensation) | Aromatic diamines | Quinoxalines | Access to important N-heterocyclic scaffolds. wikipedia.org |
| Heterocycle Synthesis (Hantzsch-type) | Thioamides, Thioureas | Thiazoles, Aminothiazoles | Formation of sulfur-containing heterocycles. wikipedia.org |
| Favorskii Rearrangement | Base (e.g., alkoxide) | Cyclopentanecarboxylic acid derivatives | Ring contraction to form five-membered rings. wikipedia.org |
| Reductive Dehalogenation | Reducing agents (e.g., Zinc) | Cyclohexanone enolates | Site-specific enolate formation for further functionalization. wikipedia.org |
Historical Development of Its Utilization in Chemical Synthesis
Regioselective Bromination of Cyclohexane-1,2-diones
The regioselective α-bromination of cyclic ketones is a fundamental transformation in organic chemistry. rhhz.netsci-int.com For unsymmetrical ketones like cyclohexane-1,2-dione, controlling the position of bromination is key. The synthesis of this compound is readily achieved through the direct bromination of cyclohexane-1,2-dione using N-Bromosuccinimide (NBS). researchgate.netresearchgate.net
N-Bromosuccinimide is a widely utilized reagent for the α-bromination of ketones due to its ease of handling as a solid and its ability to provide a low, constant concentration of bromine, which often leads to higher selectivity compared to using molecular bromine. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically performed in the presence of a catalyst to facilitate the reaction. rsc.org
The efficiency and selectivity of the NBS-mediated bromination of cyclohexane-1,2-dione are highly dependent on several reaction parameters. Optimization studies, drawing parallels from similar structures like cyclohexane-1,3-dione, have identified key conditions for maximizing the yield of the desired monobrominated product while minimizing side reactions.
Key parameters for optimization include the equivalents of NBS, catalyst type and loading, solvent, and temperature. rhhz.netnih.gov For instance, using a slight excess of NBS ensures complete conversion of the starting material, while catalytic amounts of an acid, such as p-toluenesulfonic acid (p-TsOH), are often employed to accelerate the reaction. The choice of solvent is also critical; solvents like methanol (B129727) or acetonitrile (B52724) are often effective. rhhz.netchemrxiv.org Temperature control is necessary to prevent over-bromination or the formation of undesired byproducts.
| Parameter | Optimal Value/Condition | Impact on Yield/Purity |
|---|---|---|
| NBS Equivalents | 1.1–1.3 | Ensures complete conversion of the starting dione (B5365651) while minimizing dibromination. |
| Catalyst | Acid catalyst (e.g., p-TsOH, H2SO4, Silica Gel, Acidic Al2O3) | Balances reaction rate and prevents side product formation. rhhz.netsci-int.comnih.gov |
| Solvent | Acetonitrile, Methanol, Dichloromethane | Provides good solubility for reactants and can influence reaction selectivity. rhhz.netchemrxiv.org |
| Temperature | Room Temperature (approx. 25°C) | Prevents over-bromination and decomposition of the product. |
| Reaction Time | 1–2 hours | Sufficient time for complete monobromination without significant byproduct formation. |
The α-bromination of ketones like cyclohexane-1,2-dione with NBS under acidic conditions proceeds through a well-established mechanism. masterorganicchemistry.com The reaction is initiated by the acid-catalyzed tautomerization of the ketone to its enol form. libretexts.org This step is typically the rate-determining step of the reaction. libretexts.org
The enol acts as a nucleophile, attacking the electrophilic bromine atom from NBS. masterorganicchemistry.comwikipedia.org Subsequent deprotonation of the resulting oxonium ion intermediate yields the final α-bromo ketone, this compound, and regenerates the acid catalyst. masterorganicchemistry.comlibretexts.org The use of an acidic catalyst, such as acidic alumina, can enhance the rate by facilitating both the enol formation and the release of the bromonium ion from NBS. nih.gov Alternatively, the reaction can also be initiated by light, proceeding via a radical pathway. nih.govresearchgate.net
NBS-mediated bromination procedures are known for providing good to excellent yields of α-bromoketones. rhhz.netacs.org These methods have proven to be scalable, a critical factor for the synthesis of intermediates in larger quantities. acs.org The development of continuous-flow reactor technologies has significantly improved the scalability of photochemical brominations, allowing for multigram and even kilogram scale production with high throughput and safety. chemrxiv.orgnih.govacs.org For example, productivities of up to 180 mmol per hour have been achieved for the bromination of certain ketones in flow reactors. nih.govacs.org Careful thermal safety analysis is crucial when scaling up NBS brominations, as hazardous side reactions can occur. acs.org
While NBS is a highly effective reagent, several other brominating agents have been explored for the α-bromination of ketones. A comparative analysis highlights the advantages and disadvantages of each.
Molecular Bromine (Br₂) : Often used with an acid catalyst like acetic acid or sulfuric acid, Br₂ is inexpensive but can be hazardous to handle and may lead to lower selectivity and the formation of HBr as a corrosive byproduct. sci-int.com
H₂O₂–HBr System : This combination is considered a green chemistry alternative, using inexpensive and environmentally benign reagents and often proceeding without an organic solvent. rsc.orgresearchgate.net It can achieve high selectivity for monobromination with yields ranging from 69–97%. rsc.org
Other Reagents : A variety of other reagents have been developed, including cupric bromide, dioxane dibromide, and various ammonium (B1175870) tribromides. nih.govjcsp.org.pk These reagents are often solids, offering easier handling than liquid bromine and can provide good yields under mild conditions. jcsp.org.pk A bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium also serves as a stable, non-hazardous, and inexpensive option. rsc.org
| Reagent | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Solid, easy to handle; high selectivity; reduces purification costs. commonorganicchemistry.com | More expensive than Br₂. | Good to Excellent rhhz.netacs.org |
| Molecular Bromine (Br₂) | Inexpensive and readily available. sci-int.com | Hazardous liquid; can produce HBr byproduct; may have lower selectivity. | Variable |
| H₂O₂–HBr | "Green" alternative; inexpensive reagents; no organic solvent needed. rsc.orgresearchgate.net | Requires careful control of reagent stoichiometry. researchgate.net | 69–97% rsc.org |
| Ammonium Tribromides | Solid, stable, easy to handle; mild reaction conditions. jcsp.org.pk | Can be less reactive than Br₂. | Good jcsp.org.pk |
| NaBr/NaBrO₃ | Stable, non-hazardous, inexpensive solids. rsc.org | Requires acidic aqueous medium. rsc.org | Not specified |
N-Bromosuccinimide (NBS)-Mediated Procedures
Advanced Precursor Derivatization for Complex Molecule Synthesis
This compound is a valuable building block precisely because the bromine atom at the C-3 position makes it a versatile precursor for synthesizing more complex molecules. nih.govresearchgate.net α-Haloketones are key intermediates for the synthesis of a wide array of biologically active heterocyclic compounds. nih.gov
A significant application of this compound is in metal-catalyzed cross-coupling reactions. For example, it is used in Sonogashira cross-coupling reactions with various acetylenes to afford 3-alkynyl-1,2-diones in good yields. researchgate.netresearchgate.net This demonstrates its utility in forming new carbon-carbon bonds. Similarly, related bromo-diones can participate in Suzuki-Miyaura and Stille cross-coupling reactions, further expanding their synthetic potential. researchgate.net
Furthermore, this compound has been used in condensation reactions to form complex heterocyclic systems. For instance, its reaction with ethyl 2-pyridylacetate (B8455688) has been shown to produce tetrahydrobenz[b]indolizine derivatives, showcasing its role in constructing fused ring systems. publish.csiro.au
Chemical Reactivity and Mechanistic Pathways of this compound
The chemical behavior of this compound is characterized by its participation in a variety of powerful organic reactions. This article explores its reactivity in carbon-carbon bond formation through cross-coupling reactions and its utility in the synthesis of heterocyclic ring systems.
Computational and Theoretical Studies on 3 Bromocyclohexane 1,2 Dione Systems
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-bromocyclohexane-1,2-dione, such analyses would provide insights into its stability and electronic nature.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry, and its minimum energy state. univ-tiaret.dz While DFT has been used to study the reaction pathways of syntheses involving this compound, specific data on its optimized geometry and energy minimization from dedicated computational studies are not available in the reviewed literature. researchgate.netresearchgate.net A theoretical DFT study would typically calculate bond lengths, bond angles, and dihedral angles to describe the molecule's structure.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. univ-tiaret.dz The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's chemical stability and reactivity. A specific FMO analysis for this compound, including the energies of its HOMO and LUMO and the distribution of these orbitals, is not detailed in the available search results.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling can predict how a molecule will behave in a chemical reaction, including the pathways it might follow and its interactions with other molecules.
Transition State Characterization for Reaction Pathways
In chemical reactions, the transition state is the highest energy point on the reaction coordinate. Characterizing this state is essential for understanding the reaction mechanism and calculating the activation energy. researchgate.net While computational studies have been performed on the transition states of reactions where this compound is a precursor, the specifics of these calculations as they relate to the intrinsic properties of the starting material are not elaborated upon in the available literature. researchgate.netresearchgate.net
Simulation of Electrophilic and Nucleophilic Interactions
The dione (B5365651) functionality in this compound suggests it can undergo both electrophilic and nucleophilic attacks. The bromine atom further influences its reactivity. Simulations of these interactions would map the electrostatic potential of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting how it will interact with other reagents. Detailed simulations focusing solely on these interactions for this compound are not present in the reviewed sources.
Conformational Dynamics and Energetic Landscapes
The cyclohexane (B81311) ring in this compound is not planar and can exist in various conformations, such as chair and boat forms. A computational study of its conformational dynamics would involve mapping the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity. However, specific studies on the conformational dynamics and energetic landscapes of this compound are not available in the public domain based on the conducted searches.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromocyclohexane 1,2 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-bromocyclohexane-1,2-dione. It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the connectivity of the atoms. The molecule can exist in equilibrium between the diketo form and its enol tautomer, which would significantly influence the observed spectra.
In the diketo form, the ¹H-NMR spectrum is expected to show distinct signals for the protons on the cyclohexane (B81311) ring. The methine proton at the C3 position, being alpha to both a bromine atom and a carbonyl group, would be the most deshielded non-carbonyl proton, with a predicted chemical shift in the range of δ 4.5–5.0 ppm. This signal would likely appear as a multiplet, such as a doublet of doublets, due to coupling with the adjacent methylene (B1212753) protons at the C4 position. The remaining methylene protons at positions C4, C5, and C6 would resonate further upfield, typically between δ 2.0 and δ 3.5 ppm, exhibiting complex splitting patterns due to geminal and vicinal coupling.
The ¹³C-NMR spectrum provides a clear fingerprint of the carbon framework. The two carbonyl carbons (C1 and C2) are expected to resonate at very low field, around δ 190–200 ppm. The carbon atom bearing the bromine substituent (C3) would appear in the range of δ 50-60 ppm, while the methylene carbons (C4, C5, C6) would be found in the aliphatic region of the spectrum (δ 20-40 ppm).
For comparison, in the related compound 2-bromocyclohexanone (B1249149), the proton alpha to the bromine (at C2) shows a chemical shift around δ 4.30 ppm. chegg.com The conformational equilibrium between axial and equatorial bromine substitution, which is heavily influenced by the solvent, significantly affects the exact chemical shifts and coupling constants. researchgate.net In 2-bromocyclohexanone, the axial conformer is generally favored in non-polar solvents. researchgate.net A similar dynamic equilibrium is expected for this compound.
Predicted NMR Data for this compound (Diketo Form)
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | H-3 | 4.5 - 5.0 | dd |
| ¹H | H-4, H-5, H-6 | 2.0 - 3.5 | m |
| ¹³C | C-1, C-2 | 190 - 200 | s |
| ¹³C | C-3 | 50 - 60 | d |
| ¹³C | C-4, C-5, C-6 | 20 - 40 | t |
| Note: dd = doublet of doublets, m = multiplet, s = singlet, d = doublet, t = triplet. These are predicted values based on analogous structures and general principles. |
Infrared (IR) Spectroscopy for Carbonyl and Halogen Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the key functional groups within this compound. The most prominent features in its IR spectrum are the absorptions corresponding to the carbonyl (C=O) and carbon-bromine (C-Br) bonds.
The presence of the 1,2-diketone system is characterized by strong C=O stretching vibrations. For cyclic 1,2-diketones, these bands typically appear in the region of 1730–1760 cm⁻¹. The electronegative bromine atom at the alpha position (C3) is expected to induce a positive frequency shift (a shift to higher wavenumber) for the carbonyl absorptions due to electronic effects. General predictions place the carbonyl stretch for this compound around 1700 cm⁻¹. Studies on the related 2-bromocyclohexanone show a carbonyl absorption at approximately 1735 cm⁻¹, with the exact position being sensitive to the conformation (axial vs. equatorial bromine) and the solvent. researchgate.net
The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically between 550 and 700 cm⁻¹. This absorption confirms the presence of the halogen substituent.
Should the molecule exist in its enol form, the IR spectrum would change dramatically. A broad O-H stretching band would appear around 3200-3600 cm⁻¹, the C=O stretch would shift to a lower frequency (~1675 cm⁻¹), and a new band for the C=C double bond stretch would emerge around 1650 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | Stretch | 1700 - 1760 | Strong |
| C-Br (Bromoalkane) | Stretch | 550 - 700 | Medium to Strong |
| C-H (Alkane) | Stretch | 2850 - 3000 | Medium |
| Note: These are expected frequency ranges. The exact position of the peaks can vary based on the molecular environment and physical state. |
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) provides critical information on the molecular weight and elemental composition of this compound, as well as structural details inferred from its fragmentation patterns. The molecular formula of the compound is C₆H₇BrO₂, corresponding to a monoisotopic mass of 189.96294 Da and an average molecular weight of approximately 191.02 g/mol . uni.lunih.gov
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). Consequently, the molecular ion (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 mass-to-charge units (m/z). For this compound, these peaks would be observed at m/z 190 and 192.
The fragmentation of the molecular ion under electron impact (EI) ionization is expected to follow pathways characteristic of α-bromoketones. Common fragmentation processes include:
Loss of a bromine radical (•Br): This is often a primary fragmentation step for alkyl halides, leading to a cation at m/z 111 (C₆H₇O₂⁺).
Loss of hydrogen bromide (HBr): Elimination of HBr would result in an ion at m/z 109.
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones. This could involve the loss of carbon monoxide (CO) from fragment ions. For example, the [M-Br]⁺ fragment could lose CO to yield a peak at m/z 83.
Plausible Mass Spectrometry Fragmentation of this compound
| m/z (for ⁷⁹Br) | Plausible Ion Fragment | Formula |
| 190 / 192 | [M]⁺ (Molecular Ion) | [C₆H₇BrO₂]⁺ |
| 111 | [M - Br]⁺ | [C₆H₇O₂]⁺ |
| 109 | [M - HBr]⁺ | [C₆H₆O₂]⁺ |
| 83 | [M - Br - CO]⁺ | [C₅H₇O]⁺ |
| Note: The m/z values correspond to the ion containing the ⁷⁹Br isotope. Corresponding peaks for the ⁸¹Br isotope would be observed at M+2. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While no publicly available crystal structure for this compound itself has been reported, X-ray crystallography remains the definitive method for elucidating the absolute stereochemistry and solid-state conformation of this molecule and its derivatives.
If suitable crystals could be obtained, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its three-dimensional structure. This technique would determine the absolute configuration at the chiral center (C3), specifying whether it is the (R) or (S) enantiomer. Furthermore, it would reveal the precise conformation of the six-membered ring in the solid state—whether it adopts a standard chair, boat, or a distorted twist-boat conformation. The analysis would also establish the orientation of the bromine substituent as either axial or equatorial, providing insight into the steric and electronic interactions that govern its conformational preference.
X-ray crystallography is also invaluable for studying intermolecular interactions in the crystal lattice. It can identify and characterize non-covalent forces such as hydrogen bonds (e.g., C-H···O) or halogen bonds (C-Br···O), which dictate how the molecules pack in the solid state. For derivatives of this compound, this technique is essential for confirming the outcome of chemical reactions. For instance, in syntheses using this dione (B5365651) as a precursor, crystallography has been used to verify the structures of complex products like xanthenes and to determine the stereoselectivity of addition reactions. nih.gov
Strategic Applications of 3 Bromocyclohexane 1,2 Dione in Advanced Synthetic Research
Modular Synthesis of Bioactive Heterocyclic Compounds
The inherent reactivity of 3-bromocyclohexane-1,2-dione makes it a valuable precursor for the synthesis of biologically relevant heterocyclic compounds. eurekaselect.com A notable application is in the Hantzsch synthesis of thiazoles, a class of compounds with a wide range of pharmaceutical applications. mjcce.org.mkijper.org
Research by Guernon and Wu demonstrated that this compound serves as a useful reagent for the Hantzsch synthesis of thiazoles and related heterocycles. mjcce.org.mkdntb.gov.ua This reaction typically involves the condensation of an α-haloketone with a thioamide. In this context, this compound acts as the α-haloketone component, leading to the formation of fused thiazole (B1198619) systems. The reaction proceeds by treating the dione (B5365651) with a thioamide, which results in the formation of a thiazole ring fused to the cyclohexane (B81311) backbone. This approach provides a direct route to novel tetrahydrobenzothiazole derivatives.
Table 1: Hantzsch Thiazole Synthesis using this compound
| Reactant 1 | Reactant 2 | Product Class | Reference |
|---|
This methodology highlights the modularity of using this compound, where variations in the thioamide partner can lead to a library of diverse thiazole-containing compounds for biological screening.
Scaffold Generation for Drug Discovery Programs through Synthetic Methodology
The molecular framework of this compound is a valuable starting point for generating scaffolds for drug discovery. researchgate.neteurekaselect.com The synthesis of fused heterocyclic systems, such as the tetrahydrobenzothiazoles mentioned previously, creates rigid, three-dimensional structures that are desirable in medicinal chemistry. These scaffolds can be further functionalized to explore chemical space and optimize interactions with biological targets.
The ability to generate complex heterocyclic structures from a relatively simple starting material is a key aspect of its utility in drug discovery. eurekaselect.com The chromone (B188151) scaffold, for instance, which is found in many biologically active compounds, can be accessed through synthetic routes involving related dione structures. researchgate.net While direct application of this compound for chromone synthesis is not explicitly detailed in the provided results, the methodologies applied to similar cyclic diones suggest its potential as a versatile scaffold. The development of synthetic routes that allow for the systematic modification of the core structure is crucial for building libraries of compounds for high-throughput screening.
Contribution to Methodology Development in Organic Synthesis
Beyond its direct application in synthesizing specific heterocycles, this compound has contributed to the development of new synthetic methods. Its use in the Hantzsch synthesis expands the scope of this classical reaction to include fused cyclic systems. researchgate.net
Furthermore, research into the reactivity of related 3-bromo-1,2-diones has led to the development of novel cross-coupling strategies. researchgate.net One such advancement is the Sonogashira cross-coupling of 3-bromo-1,2-diones, which provides access to 3-alkynyl-1,2-diones. researchgate.net This reaction involves the palladium-catalyzed coupling of the bromo-dione with a terminal alkyne.
Table 2: Sonogashira Cross-Coupling of 3-Bromo-1,2-diones
| Reactant 1 | Reactant 2 | Catalyst System | Product Class | Reference |
|---|
This methodology introduces a carbon-carbon bond at the 3-position of the cyclohexane ring, opening up new avenues for creating highly functionalized and complex molecules. The resulting 3-alkynyl-1,2-diones are themselves versatile intermediates that can undergo further transformations, thereby expanding the synthetic toolbox available to organic chemists. The development of such methods is crucial for advancing the field of organic synthesis and enabling the construction of previously inaccessible molecular structures. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-bromocyclohexane-1,2-dione, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via electrophilic bromination of cyclohexane-1,2-dione using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios are critical for yield optimization. Reaction progress can be monitored via TLC or HPLC, with purification by column chromatography .
Q. How is this compound characterized spectroscopically to confirm its structure?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .
- NMR : ¹H NMR reveals protons adjacent to the bromine atom (δ ~4.5–5.0 ppm), while ¹³C NMR confirms the diketone carbons (δ ~200 ppm) .
- Mass Spectrometry : Molecular ion peaks (m/z ~208 for C₆H₇BrO₂) and fragmentation patterns validate the structure .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers in cool, dry areas away from ignition sources. Static discharge must be mitigated .
Advanced Research Questions
Q. How does this compound function as a key intermediate in the Hantzsch reaction for synthesizing bioactive thiazoles?
- Methodological Answer : The bromine atom in this compound acts as a leaving group, enabling nucleophilic substitution with thioamides or thioureas. For example, refluxing in ethanol with thiourea yields 6,7-dihydrobenzo[d]thiazol-4(5H)-ones, which are precursors to antimicrobial and anticancer agents. Reaction kinetics and substituent effects on thioamide nucleophilicity can be studied via DFT calculations .
Q. What strategies resolve contradictions in reported yields for multicomponent reactions involving this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity, catalyst loading (e.g., Lewis acids like ZnCl₂), or competing side reactions (e.g., dimerization). Systematic DOE (Design of Experiments) approaches can identify critical variables. For instance, polar aprotic solvents (DMF) may improve solubility but accelerate hydrolysis, requiring pH control .
Q. Can this compound serve as a bioisostere for carboxylic acids in drug design, and how is this evaluated?
- Methodological Answer : Cyclohexane-1,2-dione derivatives are explored as carboxylic acid surrogates due to their hydrogen-bonding capacity and metabolic stability. Comparative studies involve:
- Acidity Measurements : pKa determination via potentiometric titration.
- Receptor Binding Assays : Testing affinity for targets like thromboxane A2 (TP) receptors. For example, IC₅₀ values of dione derivatives are compared to parent carboxylic acids .
Q. What enzymatic systems interact with cyclohexane-1,2-dione derivatives, and how can this inform biodegradation studies?
- Methodological Answer : Cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) catalyzes the ring-opening hydrolysis of the dione to 6-oxohexanoate. Enzyme kinetics (Km, Vmax) can be studied using purified hydrolase, with substrate specificity assessed against analogs like 3-bromo derivatives. Mutagenesis studies identify active-site residues critical for catalysis .
Methodological Challenges and Solutions
Q. How are tautomeric forms of this compound characterized, and what analytical techniques differentiate them?
- Methodological Answer : Tautomerism between enol and diketo forms is analyzed via:
- Variable-Temperature NMR : Observing chemical shift changes at elevated temperatures.
- UV-Vis Spectroscopy : Monitoring absorbance changes in polar vs. nonpolar solvents.
- X-ray Crystallography : Resolving solid-state structures to confirm dominant tautomers .
Q. What role does this compound play in synthesizing chiral squaramides, and how is enantioselectivity achieved?
- Methodological Answer : The compound reacts with chiral amines to form squaramides, which are asymmetric catalysts. Enantioselectivity is optimized by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
